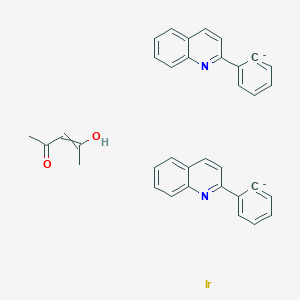

Bis(2-phenylquinoline)(acetylacetonate)iridium(III)

Übersicht

Beschreibung

“Bis(2-phenylquinoline)(acetylacetonate)iridium(III)” is a complex chemical compound that contains iridium as the central metal ion . It consists of two ligands of 2-phenylquinoline, which are organic molecules that act as electron donors, and one ligand of acetylacetonate, which is a beta-diketone that stabilizes the coordination complex . This compound is commonly used as a phosphorescent emitter in organic light-emitting diodes (OLEDs) due to its ability to efficiently convert electrical energy into visible light .

Synthesis Analysis

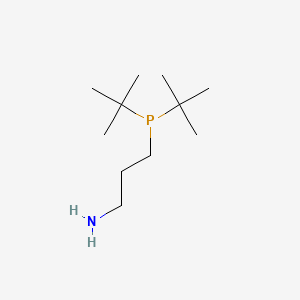

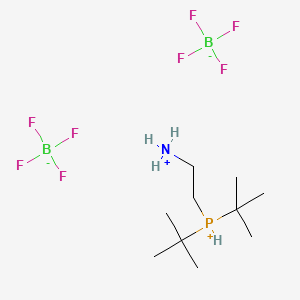

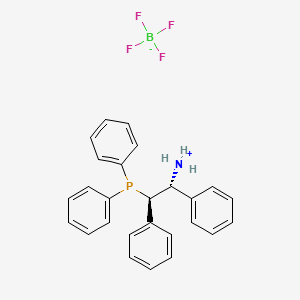

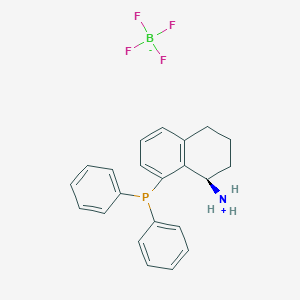

A new chemical process was developed for bulk-synthesis of “Bis(2-phenylquinoline)(acetylacetonate)iridium(III)”, an organometallic light-emitting molecule for OLED . The synthesis process involves the use of sterically crowded alkyl moieties on their main ligands as well as ancillary ligands .Molecular Structure Analysis

The molecular structure of “Bis(2-phenylquinoline)(acetylacetonate)iridium(III)” is complex, with iridium as the central metal ion. The emission wavelength of iridium (III) complexes significantly depends on the ligands, and changing the electronic nature and the position of the ligand substituents can control the properties of the ligands .Chemical Reactions Analysis

The electrochemiluminescence (ECL) behavior of “Bis(2-phenylquinoline)(acetylacetonate)iridium(III)” complexes has been investigated . The ECL intensity depends primarily on the electrochemical stability of the redox precursors of the complexes .Physical And Chemical Properties Analysis

“Bis(2-phenylquinoline)(acetylacetonate)iridium(III)” complexes have proven to be exceedingly useful due to their relatively short triplet lifetime and high phosphorescence quantum yields . They have high quantum efficiency and a wide range of tunable emission colors .Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

Bis(2-phenylquinoline)(acetylacetonate)iridium(III) is extensively researched for its application in OLEDs. It's a highly efficient electrophosphorescent material used in red organic light-emitting diodes. These OLEDs exhibit high current efficiency and power efficiency, and their performance is influenced by the thickness of the guest and host materials in the emission layer (Divayana & Sun, 2009). Further studies have demonstrated the synthesis of high-efficiency red phosphorescent emitters for OLEDs using variants of this compound (Yang, Tai, & Sun, 2004).

Photophysical Properties and Color Tuning

Research has focused on synthesizing new iridium complexes with variants of bis(2-phenylquinoline)(acetylacetonate)iridium(III) for application in OLEDs, demonstrating that color tuning is possible by varying substituents on the ligand. This approach aids in developing red phosphorescent materials for OLEDs (Fang, Wu, Huang, Yang, & Sun, 2006). Another study revealed that the electronegative effect and π-conjugation effect in novel red phosphorescent emitters can influence the emission color (Yang, Fang, Su, Wang, Su, & Sun, 2006).

Electrochemical and Photophysical Analysis

Further investigations into the synthesis and photophysical properties of bi-substituted phenylisoquinoline iridium(III) complexes, including those with acetylacetonate, reveal insights into their emission properties and potential for red emission in OLEDs (Huang, Chuang, Shu, Kuo, Wu, Yang, & Sun, 2005). Also, studies on the effects of substituents in iridium(III) complexes have shown their impact on the efficiency of red electrophosphorescence in OLEDs (Seo, Lee, Kim, & Kim, 2008).

Spectroscopic Properties under Acidic Conditions

Research on biscyclometalated iridium(III) complexes with an ancillary acetylacetone ligand has explored spectroscopic changes under acidic conditions, contributing to a better understanding of the photophysical properties of these complexes (Li, Liu, & Zhou, 2012).

Electrochemiluminescence

The electrochemical and electrochemiluminescent properties of bis-cyclometalated iridium(III) complexes have been studied, highlighting their potential in various applications including sensors and display technologies (Zhu, Song, Zhang, & Ding, 2013).

Density Functional Theory (DFT) Studies

Studies using DFT have examined the effects of coordination sites and ligands in cyclometalated Ir(III) complexes for color tuning, contributing to the development of more efficient and versatile OLEDs (Yang, Su, Fang, Wang, & Sun, 2006).

Wirkmechanismus

Target of Action

The primary target of Bis(2-phenylquinoline)(acetylacetonate)iridium(III) is the Organic Light-Emitting Diodes (OLEDs) . This compound is commonly employed as a dopant in OLEDs due to its high quantum efficiency and a wide range of tunable emission colors .

Mode of Action

Bis(2-phenylquinoline)(acetylacetonate)iridium(III) interacts with its target by promoting efficient intersystem crossing from the excited singlet state to the triplet, resulting in radiative decay . This process is termed phosphorescence . The excited triplet state in cyclometallated Ir complexes, which is responsible for phosphorescence, is a combination of the LC and the MLCT excited triplet state .

Biochemical Pathways

The compound affects the luminescence process in OLEDs . It contributes to the high-efficiency of OLEDs, but also leads to efficiency roll-off ratios due to the deterioration of charge-carrier balance and increases in nonradiative quenching processes such as triplet–triplet annihilation (TTA), triplet–polaron annihilation (TPA), and electric-field-induced dissociation of excitons at high current density .

Result of Action

The result of the compound’s action is the emission of light in OLEDs . The emission wavelength of iridium (III) complexes significantly depends on the ligands . The compound can emit a wide range of colors, making it exceedingly useful in the development of OLEDs .

Action Environment

The action of Bis(2-phenylquinoline)(acetylacetonate)iridium(III) is influenced by the environment within the OLEDs. Factors such as the balance of hole and electron mobility of most charge transport materials can affect the efficiency of the compound . To obtain high-efficiency phosphorescent OLEDs featuring low-efficiency roll-off, one must use ambipolar host materials or synthesize Iridium (III) dopants with excellent electron mobility .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;1-4(6)3-5(2)7;/h2*1-6,8-11H;3,6H,1-2H3;/q2*-1;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXRGFSBMYEYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28IrN2O2-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-phenylquinoline)(acetylacetonate)iridium(III) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)

![(R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97%](/img/structure/B6338440.png)

![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, 97%](/img/structure/B6338450.png)

amine](/img/structure/B6338476.png)

amine](/img/structure/B6338478.png)

![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338490.png)

![([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine](/img/structure/B6338504.png)